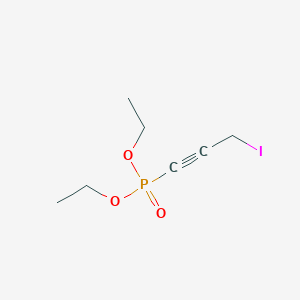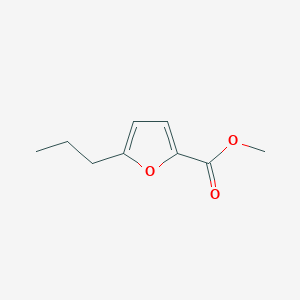![molecular formula C13H16Cl2O B14316148 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride CAS No. 110577-61-2](/img/structure/B14316148.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenyl group attached to a butanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification and isolation of the product to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized aromatic compounds.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Shares the chlorophenyl group but lacks the butanoyl chloride moiety.
3,3-Dimethylbutanoyl chloride: Contains the butanoyl chloride group but lacks the chlorophenyl group.
Fenvalerate: An insecticide with a similar aromatic structure but different functional groups.
Uniqueness
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is unique due to the combination of the chlorophenyl and butanoyl chloride groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Properties
| 110577-61-2 | |
Molecular Formula |
C13H16Cl2O |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C13H16Cl2O/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
XGODFUMQYAHJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/no-structure.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)



![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

